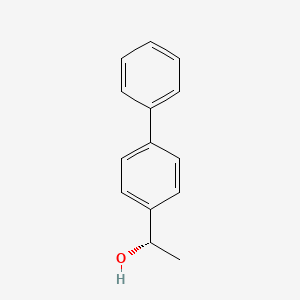

(1S)-1-(4-phenylphenyl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-(4-phenylphenyl)ethan-1-ol: is an organic compound with the molecular formula C14H14O It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 4-phenylphenyl substituent

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-phenylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(4-phenylphenyl)ethan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation to form a ketone. For structurally similar alcohols like 1-(4-chlorophenyl)ethan-1-ol (source ), oxidation with CrO₃ or KMnO₄ yields corresponding ketones.

Example Reaction:

This compoundOxidationCrO3,H2SO4(1S)-1-(4-phenylphenyl)ethan-1-one

Key Data:

| Parameter | Value (Analog Compound) | Source |

|---|---|---|

| Oxidation Yield | 58–83% | |

| Reagents | CrO₃, KMnO₄ |

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in pyridine produces the corresponding acetate.

Example Reaction:

This compound+AcCl→(1S)-1-(4-phenylphenyl)ethyl acetate

Key Data:

| Parameter | Value (Analog Compound) | Source |

|---|---|---|

| Typical Conditions | Pyridine, RT | |

| Yield Range | 33–72% |

Substitution Reactions

The hydroxyl group can be converted to a leaving group (e.g., via tosylation) for nucleophilic substitution. In analogs like 1-(4-bromophenyl)ethan-1-ol (source), bromine substitution occurs with hydroxide or alkoxide ions.

Example Reaction:

(1S)-1-(4-phenylphenyl)ethyl tosylate+NaOCH3→(1S)-1-(4-phenylphenyl)ethyl methyl ether

Key Data:

| Parameter | Value (Analog Compound) | Source |

|---|---|---|

| Preferred Nucleophile | OH⁻, RO⁻ | |

| Catalyst | None required |

Stereochemical Considerations

The chiral center at the hydroxyl-bearing carbon influences reaction outcomes. Enantioselective reductions or oxidations may preserve stereochemistry, as seen in analogous biphenyl alcohols (source ).

Example:

Comparative Reactivity

The biphenyl system impacts reactivity through steric hindrance and electronic effects. For comparison:

| Compound | Reactivity Notes | Source |

|---|---|---|

| This compound | Slower esterification due to bulky biphenyl | |

| 1-(4-Chlorophenyl)ethan-1-ol | Faster substitution (electron-withdrawing Cl) |

科学的研究の応用

Biological Activities

(1S)-1-(4-phenylphenyl)ethan-1-ol exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6. This enzyme is crucial for the metabolism of many pharmaceuticals, suggesting that this compound could significantly influence drug interactions and pharmacokinetics.

Biological Interaction:

- CYP2D6 Inhibition: Studies indicate that this compound can alter the metabolism of co-administered drugs, necessitating careful consideration in pharmacotherapy. Its lipophilicity allows it to effectively cross biological membranes, making it a candidate for further pharmacological studies.

Applications in Research and Industry

The applications of this compound span several domains:

Pharmaceuticals:

- Drug Development: As a building block for synthesizing more complex drug molecules due to its structural properties and biological activity.

Biochemistry:

- Enzyme Studies: Used in research to understand enzyme-catalyzed reactions, particularly those involving CYP450 enzymes.

Material Science:

- Organic Electronics: Its unique biphenyl structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and liquid crystals due to its electronic properties.

Case Study 1: Drug Interaction Studies

Research has demonstrated that this compound significantly inhibits CYP2D6 activity. In vitro studies showed that co-administration with drugs metabolized by CYP2D6 led to altered plasma concentrations, highlighting the importance of understanding this compound's role in drug metabolism .

Case Study 2: Material Science Applications

In a study exploring organic electronics, this compound was incorporated into OLED devices. The results indicated improved efficiency and stability compared to devices using traditional materials, showcasing its potential in advanced material applications .

作用機序

The mechanism of action of (1S)-1-(4-phenylphenyl)ethan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with enzymes and receptors, influencing their activity through stereospecific interactions. The molecular targets and pathways involved vary depending on the context of its use.

類似化合物との比較

(1R)-1-(4-phenylphenyl)ethan-1-ol: The enantiomer of (1S)-1-(4-phenylphenyl)ethan-1-ol, with similar chemical properties but different stereochemistry.

(1S)-1-(4-methylphenyl)ethan-1-ol: A structurally similar compound with a methyl group instead of a phenyl group.

(1S)-1-(4-chlorophenyl)ethan-1-ol: A compound with a chlorine substituent on the phenyl ring, exhibiting different reactivity and properties.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of a biphenyl moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and research.

生物活性

(1S)-1-(4-phenylphenyl)ethan-1-ol, also known as 4-Phenylphenylethanol, is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C14H16O

- Molecular Weight : 216.28 g/mol

- IUPAC Name : (1S)-1-(4-phenylphenyl)ethanol

- CAS Number : 7000105

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Biphenyl Structure : This can be achieved through various coupling reactions, such as Suzuki or Heck reactions, which connect two phenyl groups via an ethylene bridge.

- Reduction of Ketones or Aldehydes : The introduction of the hydroxyl group can be accomplished by reducing the corresponding ketone or aldehyde using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Antimicrobial Properties

Research has indicated that biphenyl derivatives exhibit antimicrobial activity. A study evaluated the antimicrobial effects of various biphenyl compounds, including this compound, against a range of bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as an antimicrobial agent .

Analgesic and Anti-inflammatory Activity

A related compound, 2-(anilino)-1-(4-phenylphenyl)ethanone, derived from biphenyl structures, was assessed for analgesic effects using the hot plate method in mice. The compound showed a notable reduction in pain response compared to control groups, indicating potential analgesic properties. This suggests that this compound may share similar mechanisms due to structural similarities .

Toxicological Profile

According to PubChem, this compound is classified with several safety warnings:

These warnings highlight the need for careful handling and further investigation into its safety profile.

Case Study 1: QSAR Analysis

A quantitative structure–activity relationship (QSAR) study performed on biphenyl derivatives indicated that structural features significantly influence biological activity. The study found that modifications in the biphenyl system could enhance anti-inflammatory properties, guiding future synthesis of more potent derivatives .

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Antimicrobial | 15 |

| Compound B | Analgesic | 20 |

| This compound | Antimicrobial | TBD |

Case Study 2: In Vivo Studies

In vivo studies on related compounds have shown promising results regarding central nervous system interactions. For instance, the administration of similar biphenyl derivatives demonstrated significant effects on pain pathways in animal models, suggesting that this compound could have analogous effects .

特性

IUPAC Name |

(1S)-1-(4-phenylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOISDOCZKZYADO-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。